

Unveiling the Structural Secrets of JAK2 JH2 Ligand Binding: A Crystallographic Comparison

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Compound of Interest

Compound Name: JAK2 JH2 Tracer

Cat. No.: B560593

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For researchers, scientists, and drug development professionals, the structural validation of ligand binding to the Janus kinase 2 (JAK2) pseudokinase domain (JH2) is a critical step in the development of novel allosteric inhibitors. This guide provides a comparative overview of crystallographic data for various ligands targeting the JAK2 JH2 domain, supported by detailed experimental protocols and visual workflows.

The JAK2 protein is a key player in cytokine signaling pathways, and its dysregulation is implicated in various myeloproliferative neoplasms (MPNs).^{[1][2][3][4]} The V617F mutation within the regulatory JH2 domain is a prevalent driver of these diseases, making the JH2 domain an attractive target for therapeutic intervention.^[1] Unlike the highly conserved ATP-binding site of the active kinase domain (JH1), the JH2 domain offers opportunities for developing more selective, allosteric inhibitors. Crystallography provides invaluable, high-resolution insights into the binding modes of small molecules to the JAK2 JH2 domain, guiding structure-activity relationship (SAR) studies and the design of next-generation therapeutics.

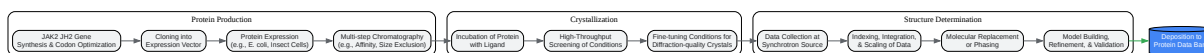
Comparative Analysis of Ligand-Bound JAK2 JH2 Crystal Structures

The following table summarizes key quantitative data from publicly available crystal structures of the JAK2 JH2 domain in complex with various ligands. This data allows for a direct comparison of the quality of the structural models and the reported binding affinities.

PDB ID	Ligand Name	Resolution (Å)	R-free	R-work	Binding Affinity (Kd)	JAK2 Construct
8EX1	Reversine	1.50	0.191	0.169	Not Reported	V617F
4FVQ	Mg-ATP	1.75	0.199	0.175	1 µM	Wild-type
PDB ID Not Explicitly Stated	AT9283	Not Reported	Not Reported	Not Reported	1323 nM (for JH2)	Not Specified
PDB ID Not Explicitly Stated	NVP-BSK805	2.0	Not Reported	Not Reported	Not Reported	Not Specified
PDB ID Not Explicitly Stated	Filgotinib	1.9	Not Reported	Not Reported	Not Reported	Not Specified
PDB ID Not Explicitly Stated	Diaminopyrimidine 8	1.6	Not Reported	Not Reported	Not Reported	Not Specified

Visualizing the Path to Structure: The Crystallography Workflow

The determination of a ligand-bound protein crystal structure is a multi-step process. The following diagram illustrates a typical experimental workflow for the structural validation of ligand binding to the JAK2 JH2 domain.

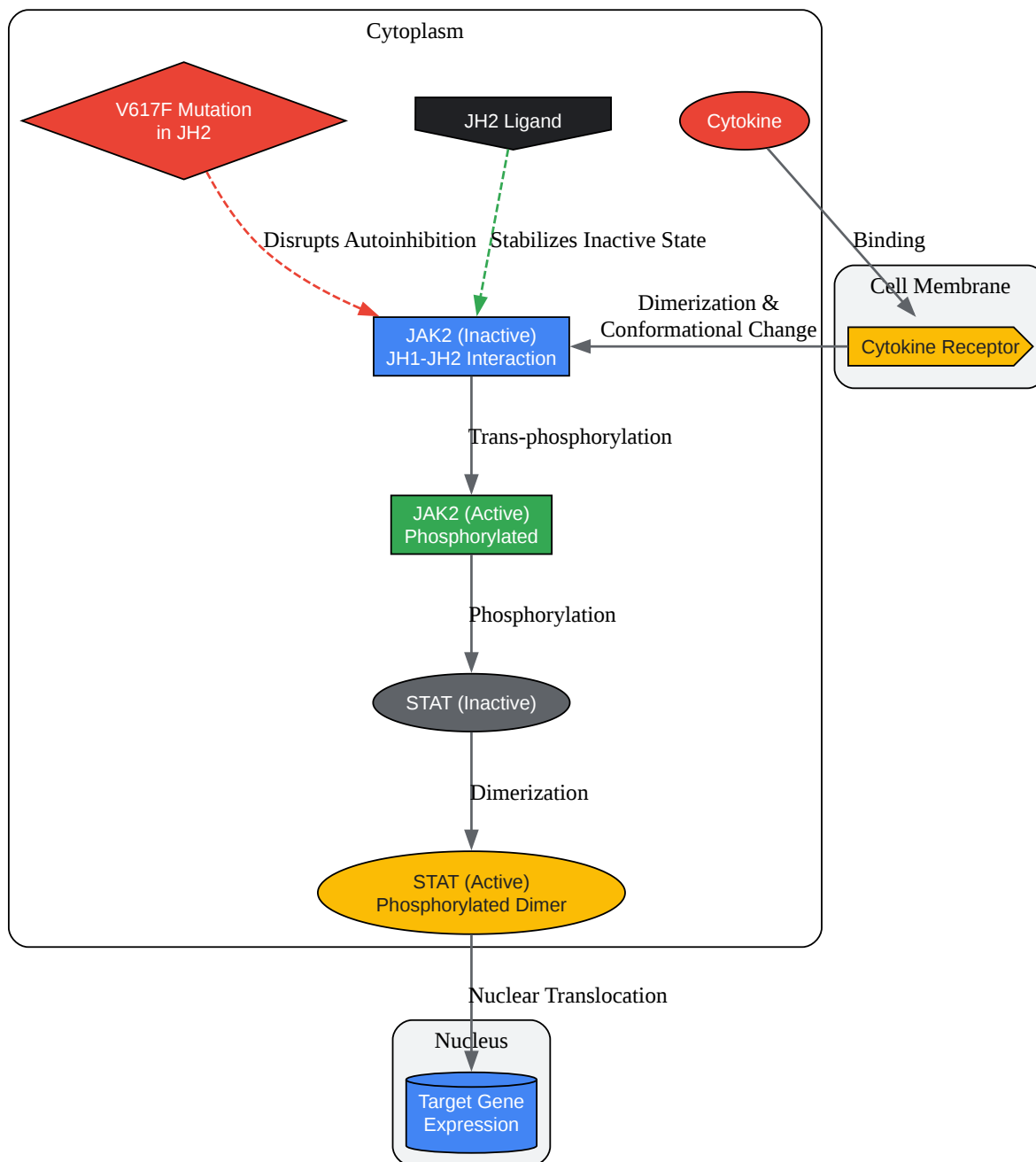


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Caption: Experimental workflow for JAK2 JH2 crystallography.

The JAK2-STAT Signaling Pathway and the Role of JH2

The JAK2 protein is a critical component of the JAK-STAT signaling pathway, which is initiated by cytokine binding to their receptors. The JH2 domain plays a crucial autoinhibitory role, and mutations like V617F disrupt this regulation, leading to constitutive activation of the downstream STAT signaling.



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